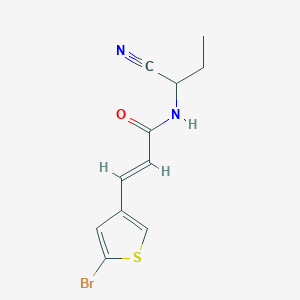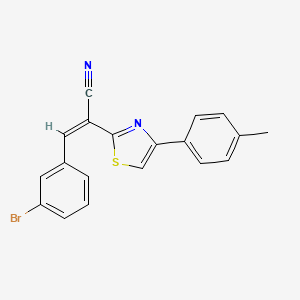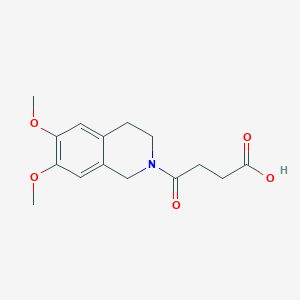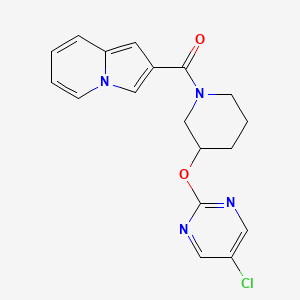![molecular formula C23H26N2O3 B2744027 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one CAS No. 877647-90-0](/img/structure/B2744027.png)
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one, also known as Mecamylamine, is a synthetic compound that has been used in scientific research for many years. It is a non-selective antagonist of nicotinic acetylcholine receptors and has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Antimicrobial Activities
The compound's derivatives have been synthesized and assessed for antimicrobial properties, indicating potential applications in combating microbial infections. A study by Bektaş et al. (2007) synthesized novel derivatives, including Schiff base and Mannich base derivatives, using 4-methoxybenzaldehyde and evaluated their antimicrobial activities. Some derivatives exhibited good to moderate activities against tested microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Bioactivity in HIV-1 Reverse Transcriptase Inhibition
Research into non-nucleoside HIV-1 reverse transcriptase inhibitors has led to the discovery of bis(heteroaryl)piperazines (BHAPs) as potent candidates. Romero et al. (1994) synthesized analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, showing significant enhancement in potency against HIV-1 reverse transcriptase. This research opens avenues for clinical evaluation and development of new therapeutic agents for HIV-1 treatment (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Fluorescent Ligands for 5-HT1A Receptors
In the quest for improved imaging techniques, Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, providing a valuable tool for visualizing 5-HT(1A) receptors in cell models. This work exemplifies the compound's utility in advancing receptor imaging technologies (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel derivatives from visnagenone and khellinone, incorporating the compound, has shown significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) developed derivatives with pronounced COX-2 selectivity and analgesic, anti-inflammatory activities. This suggests potential applications in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
5-HT7 Receptor Antagonists
Yoon et al. (2008) prepared derivatives as 5-HT(7) receptor antagonists, showing promise in neuropsychiatric disorder treatment. Most compounds exhibited significant IC(50) values, with particular derivatives demonstrating good activity and selectivity for 5-HT(7) over other serotonin receptors. This research underscores the compound's importance in developing new psychiatric medications (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).
Mécanisme D'action
Target of Action
It’s known that piperazine derivatives, a structural motif found in this compound, are used in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to alter their function, leading to changes in the physiological state of the cells.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives , it can be inferred that multiple pathways could potentially be affected, leading to various downstream effects.
Pharmacokinetics
The presence of the piperazine ring in the compound is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties, which could impact its bioavailability.
Result of Action
Some piperazine derivatives have exhibited good antibacterial and antifungal activity , suggesting that this compound may also have similar effects.
Propriétés
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-17(2)23-18(14-22(26)28-21(23)13-16)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSAXWSTWZZCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2743946.png)







![methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2743959.png)
![3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743960.png)
![2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2743962.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2743966.png)